Cas no 104-99-4 (1,2-Ethanediamine,N1,N1,N2-triethyl-N2-methyl-)
104-99-4 structure
Product Name:1,2-Ethanediamine,N1,N1,N2-triethyl-N2-methyl-
CAS-nummer:104-99-4
MF:C9H22N2
MW:158.284382343292
CID:198835
PubChem ID:66919
Update Time:2025-04-19
1,2-Ethanediamine,N1,N1,N2-triethyl-N2-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Ethanediamine,N1,N1,N2-triethyl-N2-methyl-
- diethyl(2-ethylmethylaminoethyl)amine
- 1,2-Ethanediamine, N,N,N'-triethyl-N'-methyl-
- N,N,N'-triethyl-N'-methylethane-1,2-diamine
- N,N-diethyl-N'-propylethane-1,2-diamine
- N,N,N'-Triethyl-N'-methylethylenediamine
- N,N,N'-Triethyl-N'-methyl-1,2-ethanediamine
- 104-99-4
- AKOS006271504
- 1,2-Ethanediamine, N1,N1,N2-triethyl-N2-methyl-
- EINECS 203-260-5
- NS00023338
- N,N',N'-triethyl-N-methylethane-1,2-diamine
- DTXSID6059310
- [2-(DIETHYLAMINO)ETHYL](ETHYL)METHYLAMINE
- SCHEMBL6166961
-
- Inchi: 1S/C9H22N2/c1-5-10(4)8-9-11(6-2)7-3/h5-9H2,1-4H3
- InChI-sleutel: IHFOKWPYAWVPAK-UHFFFAOYSA-N
- LACHT: N(CC)(CC)CCN(C)CC
Berekende eigenschappen
- Exacte massa: 158.17846
- Monoisotopische massa: 158.178
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 6
- Complexiteit: 79.6
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 6.5A^2
- XLogP3: 1.4
Experimentele eigenschappen
- Dichtheid: 0.826
- Kookpunt: 178.5°Cat760mmHg
- Vlampunt: 50.5°C
- Brekindex: 1.441
- PSA: 15.27
- LogboekP: 1.27990
1,2-Ethanediamine,N1,N1,N2-triethyl-N2-methyl- Gerelateerde literatuur
-
Xiayuan Wu,Chunrui Li,Zuopeng Lv,Xiaowei Zhou,Zixuan Chen,Honghua Jia,Jun Zhou,Xiaoyu Yong,Ping Wei,Yan Li RSC Adv. 2020 10 15107
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Jialong Zhang,Wen Kong,Qiuyun Xiao,Jiashu Liu,Zhixiang Cao,Hongbo Yu,Fuying Ma Sustainable Energy Fuels 2020 4 4743
-
Jean-Damien Charrier,David S. Hadfield,Peter B. Hitchcock,Douglas W. Young Org. Biomol. Chem. 2004 2 797
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4. The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II)J. A. J. Jarvis,R. H. B. Mais,P. G. Owston J. Chem. Soc. A 1968 1473
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